2-Hexanone, 6-(acetyloxy)-
Description
Chemical Identity and Structure 2-Hexanone, 6-(acetyloxy)- (CAS 4305-26-4) is a ketone derivative with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol . Its IUPAC name reflects the acetyloxy (-OAc) substitution at the sixth carbon of the 2-hexanone backbone, with the structural formula MeCO(CH₂)₄OAc (Figure 1). This compound is characterized by its dual functional groups: a ketone at position 2 and an acetyl ester at position 6, which influence its reactivity and applications in organic synthesis .
Physical and Chemical Properties
Key physical properties include:
- Boiling Point: Not explicitly reported in the evidence, but analogous compounds (e.g., 2-hexanone derivatives) typically range between 150–200°C .
- Density: Estimated at ~1.05–1.10 g/cm³, similar to other acetylated alkanones .
Toxicity and Metabolism 2-Hexanone, 6-(acetyloxy)- shares metabolic pathways with 2-hexanone, which is neurotoxic due to its conversion to 2,5-hexanedione, a potent neurotoxin in humans and rodents .
Properties
CAS No. |
4305-26-4 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
5-oxohexyl acetate |
InChI |
InChI=1S/C8H14O3/c1-7(9)5-3-4-6-11-8(2)10/h3-6H2,1-2H3 |
InChI Key |
MXAYALRYWBJGFI-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCOC(=O)C |
Canonical SMILES |
CC(=O)CCCCOC(=O)C |
Other CAS No. |
4305-26-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Key Observations :
- Ester Variations : Replacement of acetyloxy with formyloxy () reduces molecular weight but increases electrophilicity due to the formyl group’s lower steric hindrance.
- Bulkier Substituents : Cyclohexenyl and silyl ether groups () enhance hydrophobicity and steric effects, impacting solubility and metabolic stability.
Physical Property Comparisons
Table 2: Boiling Points and Densities
Key Observations :
- Boiling Points: Acetyloxy and formyloxy derivatives have lower boiling points compared to halogenated analogs (e.g., 6-chloro-2-hexanone) due to weaker intermolecular forces .
- Density Trends : Formyloxy and chloro-substituted compounds exhibit higher densities, correlating with increased polarity .
Toxicity and Metabolic Comparisons
Q & A
Q. What standardized analytical methods are recommended for detecting 2-Hexanone, 6-(acetyloxy)- in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) is commonly used due to its sensitivity for ketones and esters. Detection limits vary by medium:
Q. What are the primary routes of human exposure to 2-Hexanone, 6-(acetyloxy)-, and how can they be modeled in experimental settings?
Inhalation and dermal absorption are key pathways. In vivo models (rats, beagles) show:
Q. What are the established acute toxicological effects of 2-Hexanone, 6-(acetyloxy)- in mammalian systems?
Animal studies identify neurotoxicity (numbness, weakness) and reproductive organ damage at high doses (≥300 ppm). Mechanistic studies suggest mitochondrial dysfunction in neurons via metabolite interference .
Advanced Research Questions
Q. How can discrepancies between laboratory biodegradation data and field observations of 2-Hexanone, 6-(acetyloxy)- in soil be resolved?
Lab studies show microbial degradation by Mycobacteria spp. under ideal conditions (61% BOD in 5 days), but field data are sparse . Advanced approaches:
Q. What experimental designs are optimal for resolving conflicting data on the compound’s reproductive toxicity?
Contradictions arise from variable exposure durations and metabolite quantification. Recommendations:
Q. How can in silico models improve risk assessment for 2-Hexanone, 6-(acetyloxy)- given limited human data?
Use:
- QSAR models to predict metabolite toxicity (e.g., OECD Toolbox).
- PBPK modeling to extrapolate animal inhalation data (DiVincenzo et al., 1978) to human thresholds .
- Read-across approaches with structurally similar ketones (e.g., 2-hexanone) where data gaps exist .
Data Gaps and Methodological Challenges
Q. What are the critical data needs for refining the compound’s environmental risk assessment?
Prioritize:
- Bioavailability studies in sediments (no current data) .
- Long-term soil fate under varying pH/O₂ conditions .
- Ecotoxicity data for aquatic invertebrates (Daphnia, algae) .
Q. How can researchers address uncertainties in metabolic pathway elucidation?
- Isotope-labeled tracing (¹⁴C-2-hexanone) to track metabolite distribution .
- Knockout models (e.g., CYP2E1 inhibitors) to identify key enzymes in oxidation .
Tables for Key Data
Table 1. Environmental Concentrations of 2-Hexanone, 6-(Acetyloxy)- (from Table 5-2 )
| Medium | Concentration Range | Detection Method |
|---|---|---|
| Air (urban) | 0.2–1.5 ppb | GC-MS |
| Surface Water | <0.5–2.1 µg/L | Purge-and-trap GC |
| Soil (NPL) | 10–50 µg/kg | Soxhlet extraction/GC |
Table 2. Ongoing Research Priorities (Identified in CERCLA Section 104(i)(5) )
| Priority Area | Methodological Needs |
|---|---|
| Chronic Neurotoxicity | Longitudinal rodent models with MRI monitoring |
| Metabolite Bioactivity | High-throughput screening (HTS) assays |
| Environmental Persistence | Field studies with LC-MS/MS quantification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
